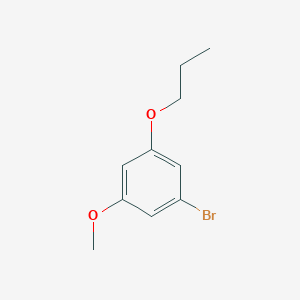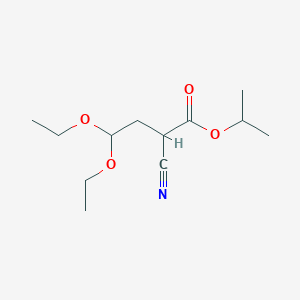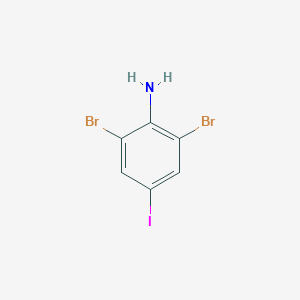
2,6-二溴-4-碘苯胺
描述
2,6-Dibromo-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Br2IN and its molecular weight is 376.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析:类似化合物,如 2,6-二溴-3-氯-4-氟苯胺的晶体结构已被探索。这些研究揭示了经典的分子内和分子间氢键以及分散的卤素-卤素相互作用,这对于理解这些化合物的物理和化学性质非常重要 (Betz, 2015).
合成和化学反应:研究表明,类似的碘苯胺衍生物的钯催化羰基化可以产生各种复杂的有机化合物。这表明涉及 2,6-二溴-4-碘苯胺的潜在合成途径和反应 (Ács 等,2006).
卤素-卤素相互作用:对 2,6-二溴-4-硝基苯胺的研究表明氧原子和溴原子之间存在弱氢键和相互作用。这表明 2,6-二溴-4-碘苯胺中可能存在类似的相互作用,影响其性质和反应性 (Bryant 等,1998).
生物学影响:2,6-二溴-4-碘苯胺等化合物可能具有生物学效应。例如,3,5-二卤苯胺因其肾毒性而受到研究,突出了卤代苯胺的潜在生物学影响 (Hong 等,2000).
药物开发和合成:各种研究探索了使用碘和溴取代苯胺合成复杂有机分子的方法。这些研究表明 2,6-二溴-4-碘苯胺在合成药物和其他有机化合物中的潜力 (Korivi & Cheng, 2006).
电子性质和化学反应:对不对称二芳基乙炔和取代的 2-碘苯胺衍生物的研究证明了电子性质如何影响化学反应。这可以应用于理解 2,6-二溴-4-碘苯胺的反应性 (Yiamsawat 等,2022).
光反应性:卤代苯胺的光化学,包括其脱卤过程,已经得到研究。这些发现可能与理解 2,6-二溴-4-碘苯胺的光反应性有关 (Freccero 等,2003).
属性
IUPAC Name |
2,6-dibromo-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIRJKYQFUJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



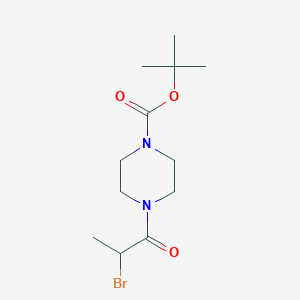
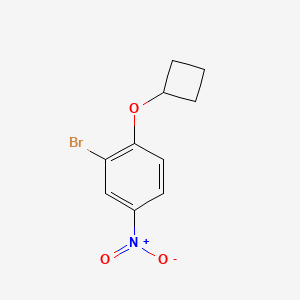
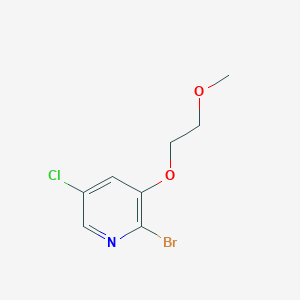
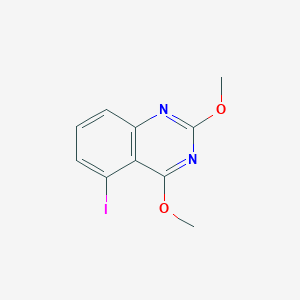
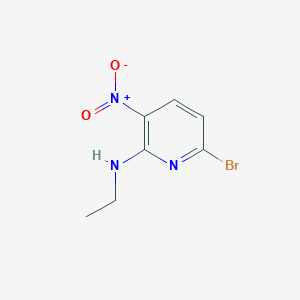
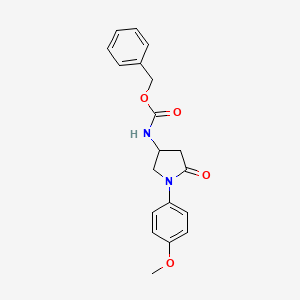
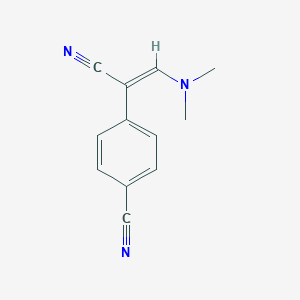
![Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8129090.png)
![6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8129098.png)
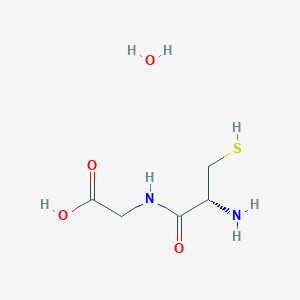
![9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B8129105.png)
